molecular formula C20H21F3N2O B1325618 4-(4-Methylpiperazinomethyl)-4'-trifluoromethylbenzophenone CAS No. 898783-95-4

4-(4-Methylpiperazinomethyl)-4'-trifluoromethylbenzophenone

Cat. No. B1325618
CAS RN: 898783-95-4
M. Wt: 362.4 g/mol
InChI Key: VOQJSIBEKQISJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a benzophenone derivative with a methylpiperazine group. Benzophenones are often used in organic chemistry as photo initiators, fragrances, and pharmaceuticals . Methylpiperazine is a common moiety in pharmaceuticals, known for its versatile biological activity .


Molecular Structure Analysis

The molecular structure of similar compounds typically consists of two aromatic rings connected by a carbonyl group, with a methylpiperazine group attached to one of the aromatic rings .


Chemical Reactions Analysis

Benzophenones are known to undergo various reactions such as reduction, Grignard reactions, and can form hydrazones and oximes . The reactivity of the methylpiperazine group would depend on its position and the other substituents present on the molecule.

Scientific Research Applications

Analytical Method Development

  • Automated On-line Column-Switching HPLC-MS/MS Method : A unique on-line solid-phase extraction-high performance liquid chromatography-tandem mass spectrometry system with peak focusing feature was developed for measuring environmental phenols in human milk. This method shows good reproducibility and accuracy for detecting compounds like BP-3, which is structurally similar to 4-(4-Methylpiperazinomethyl)-4'-trifluoromethylbenzophenone (Ye et al., 2008).

Corrosion Inhibition

  • Density Functional Theory Study of Bipyrazole Derivatives : Theoretical study using density functional theory was conducted on bipyrazolic-type organic compounds, which can offer insights into the inhibition efficiencies and reactive sites of similar compounds like 4-(4-Methylpiperazinomethyl)-4'-trifluoromethylbenzophenone as corrosion inhibitors (Wang et al., 2006).
  • Corrosion Inhibition of Mild Steel : Experimental study and Monte Carlo simulations demonstrated the potential of heterocyclic compounds of the triazole derivative family as inhibitors for mild steel in corrosive media. This research may relate to the application of 4-(4-Methylpiperazinomethyl)-4'-trifluoromethylbenzophenone in similar contexts (Boutouil et al., 2020).

Development of Derivatization Reagents

  • Electrospray-Active Derivatization Reagents for Hydroxysteroids : New derivatization reagents were developed for the liquid chromatography-electrospray ionization-mass spectrometric determination of steroids, which could be relevant for compounds like 4-(4-Methylpiperazinomethyl)-4'-trifluoromethylbenzophenone (Nishio et al., 2007).

Synthesis and Study of Organic Compounds

  • Novel Synthesis Methods : Research on the synthesis of novel aromatic polyimides and other organic compounds can provide insights into the synthetic pathways and applications of similar compounds, including 4-(4-Methylpiperazinomethyl)-4'-trifluoromethylbenzophenone (Butt et al., 2005).

Biocompatible Chemosensors

  • Development of Chemosensors for Zinc Detection : The creation of biocompatible fluorescence sensors for Zn2+ ions, like 2-Formyl-4-methyl-6-(2-benzoimidazolyliminomethyl)phenol, could suggest potential applications for structurally related compounds in biological sensing technologies (Dey et al., 2016).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Many drugs containing a methylpiperazine group are known to act on the central nervous system .

properties

IUPAC Name

[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-[4-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O/c1-24-10-12-25(13-11-24)14-15-2-4-16(5-3-15)19(26)17-6-8-18(9-7-17)20(21,22)23/h2-9H,10-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOQJSIBEKQISJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80642987
Record name {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898783-95-4
Record name Methanone, [4-[(4-methyl-1-piperazinyl)methyl]phenyl][4-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898783-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.